molecular formula C10H11BrO2 B112025 2-Bromo-5-isopropoxybenzaldehyde CAS No. 162147-12-8

2-Bromo-5-isopropoxybenzaldehyde

Cat. No.: B112025
CAS No.: 162147-12-8
M. Wt: 243.1 g/mol
InChI Key: RFXGGROPXWWLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is a brominated benzaldehyde derivative, characterized by the presence of a bromine atom at the 2-position and an isopropoxy group at the 5-position of the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-5-isopropoxybenzaldehyde can be achieved through several methods. One common synthetic route involves the bromination of 5-isopropoxybenzaldehyde using bromine in the presence of a suitable solvent such as dichloromethane . The reaction is typically carried out at low temperatures to control the reactivity of bromine and ensure selective bromination at the 2-position. Another method involves the use of potassium carbonate and cesium carbonate in dimethylformamide, followed by the addition of 5-bromosalicaldehyde and 2-iodopropane .

Chemical Reactions Analysis

2-Bromo-5-isopropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with primary amines.

Scientific Research Applications

2-Bromo-5-isopropoxybenzaldehyde is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-isopropoxybenzaldehyde is primarily related to its reactivity as an aldehyde and a brominated aromatic compound. The aldehyde group can form covalent bonds with nucleophiles, while the bromine atom can undergo substitution reactions. These properties make it a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

2-Bromo-5-isopropoxybenzaldehyde can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-bromo-5-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXGGROPXWWLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 50.0 g (110 mmol) 3-hydroxybenzaldehyde and 100 g (725 mmol) dry K2CO3 in 100 mL dry DMF, 61.5 g (500 mmol) isopropylbromide was added at room temperature. The reaction mixture was heated for 17 h at 90° C. The solvent was removed under reduced pressure and the residue was partitioned between 2N NaOH and toluene. The collected organic layers were dried (MgSO4), filtered and the solvent removed under pressure. The residue was distilled in vacuo to give 58.8 g (88%) colorless liquid. To a solution of 57.0 g (347 mmol) 3-isopropoxybenzaldehyde in 200 mL dichloromethane 30.5 g (372 mmol) NaOAc was added. After that a solution of 55.5 g (347 mmol) bromine in 50 mL dichloromethane was added dropwise and the reaction mixture was stirred overnight. The reaction mixture was extracted with saturated aqueous Na2SO3 and the combined organic phases were dried (MgSO4), filtered and concentrated under reduced pressure. The residue was distilled in vacuo to give 1 (52.1 g, 62%) as a yellow oil.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
55.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-isopropoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-isopropoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-isopropoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-isopropoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-isopropoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-isopropoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.